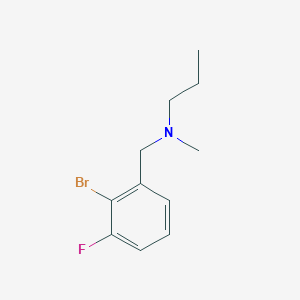

(2-Bromo-3-fluorobenzyl)-methylpropylamine

Vue d'ensemble

Description

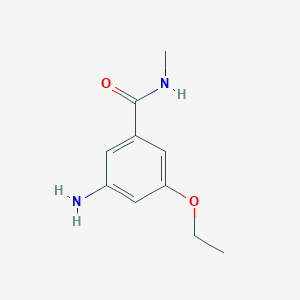

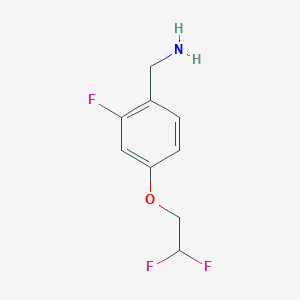

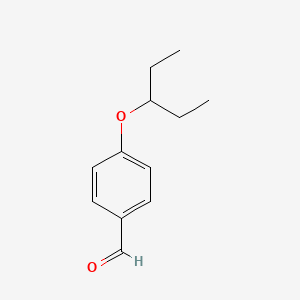

(2-Bromo-3-fluorobenzyl)-methylpropylamine, also known as BFMPA, is a molecule with a chemical formula of C12H16BrFN1. Its molecular weight is 260.15 g/mol1.

Synthesis Analysis

The synthesis of (2-Bromo-3-fluorobenzyl)-methylpropylamine is not explicitly mentioned in the search results. However, the synthesis of similar compounds often involves reactions such as bromination, Friedel–Crafts alkylation, and nitration2.Molecular Structure Analysis

The exact molecular structure of (2-Bromo-3-fluorobenzyl)-methylpropylamine is not provided in the search results. However, the molecular formula C12H16BrFN suggests that it contains carbon ©, hydrogen (H), bromine (Br), fluorine (F), and nitrogen (N) atoms1.Chemical Reactions Analysis

Specific chemical reactions involving (2-Bromo-3-fluorobenzyl)-methylpropylamine are not detailed in the search results. However, similar compounds can undergo reactions such as elimination and substitution32.Physical And Chemical Properties Analysis

The specific physical and chemical properties of (2-Bromo-3-fluorobenzyl)-methylpropylamine are not provided in the search results. However, the molecular weight is given as 260.15 g/mol1.Applications De Recherche Scientifique

Synthesis and Applications in Medicinal Chemistry :

- The compound has been used in the scalable synthesis of intermediates for HIV-1 integrase inhibitors (Boros et al., 2007).

- Novel phthalazinyl derivatives containing a bromo-fluorobenzyl component have been synthesized and evaluated for antimycobacterial activities and inhibition of Mycobacterium tuberculosis isocitrate lyase enzyme (Sriram et al., 2009).

Structural and Stereogenic Properties :

- Studies have been conducted on N,N-spiro bridged cyclotriphosphazene derivatives with (4-fluorobenzyl) pendant arms, investigating their structural and stereogenic properties, as well as their antimicrobial and cytotoxic activities (Öztürk et al., 2019).

Synthetic Applications in Radiochemistry :

- The synthesis of o- and p-[18F]fluorobenzyl bromides for the preparation of labeled neuroleptics has been described, showcasing the potential of these compounds in positron emission tomography (PET) (Hatano et al., 1991).

Photophysical and Photochemical Properties :

- Research on zinc phthalocyanine derivatives substituted with bromo-fluorobenzyl components has highlighted their potential in photodynamic therapy applications due to their singlet oxygen quantum yield (Pişkin et al., 2020).

Corrosion Inhibition in Engineering :

- A study on the anticorrosion impact of an ionic liquid containing 4-fluorobenzyl for mild steel in acidic solutions, demonstrates the application of such compounds in engineering and materials science (Bhaskaran et al., 2019).

Biomedical Imaging :

- Synthesis of 3‐[1H‐imidazol‐4‐yl]propyl 4‐[18F]fluorobenzyl ether, a potential radioligand for imaging histamine H3 receptors, demonstrates the use of such compounds in clinical PET studies (Iwata et al., 2000).

Safety And Hazards

Specific safety and hazard information for (2-Bromo-3-fluorobenzyl)-methylpropylamine is not available in the search results. However, similar compounds can be combustible, cause skin burns and eye damage, and may require special handling and storage conditions6789.

Orientations Futures

The future directions for the study and application of (2-Bromo-3-fluorobenzyl)-methylpropylamine are not explicitly mentioned in the search results. However, similar compounds are being studied for their potential as replacements for ozone-depleting substances10.

Propriétés

IUPAC Name |

N-[(2-bromo-3-fluorophenyl)methyl]-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrFN/c1-3-7-14(2)8-9-5-4-6-10(13)11(9)12/h4-6H,3,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUPJEPWDMCCSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)CC1=C(C(=CC=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-3-fluorobenzyl)-methylpropylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino) [1,3,5]triazine](/img/structure/B1405964.png)

![N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine](/img/structure/B1405969.png)

![Ethyl-[3-(2-fluoroethoxy)benzyl]amine](/img/structure/B1405976.png)